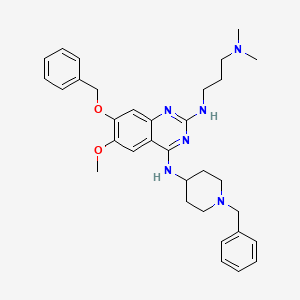
(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” is a complex organic molecule that features a purine base attached to a modified sugar moiety. This type of compound is often found in nucleoside analogs, which are used in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves the following steps:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, can be synthesized through a series of reactions starting from simpler precursors like guanine or adenine.
Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as a ribose or deoxyribose derivative. This step often involves glycosylation reactions.
Modification of the Sugar Moiety: The sugar moiety is further modified to introduce functional groups like hydroxymethyl and methoxyethoxy. This can be achieved through selective protection and deprotection steps, followed by functional group transformations.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques like chromatography and crystallization are used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, such compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the preparation of nucleoside analogs and other bioactive compounds.
Biology
In biology, these compounds are studied for their interactions with enzymes and nucleic acids. They can act as inhibitors or substrates for various biological processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They interfere with the replication of viral DNA or the proliferation of cancer cells.
Industry
In industry, these compounds are used in the production of pharmaceuticals and as research tools in drug development.
作用機序
The mechanism of action of such compounds often involves their incorporation into DNA or RNA, where they interfere with normal nucleic acid function. They can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA synthesis.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of the compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” lies in its specific structural modifications, which may confer unique biological activity or pharmacokinetic properties compared to other nucleoside analogs.
特性
分子式 |
C13H20N6O5 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC名 |
(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8?,9+,12-/m1/s1 |
InChIキー |
ZPWSGIIALWUBNX-WURNFRPNSA-N |
異性体SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N |
正規SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



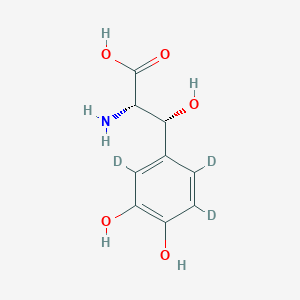
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)


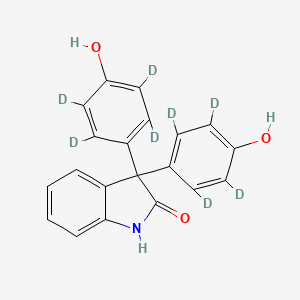
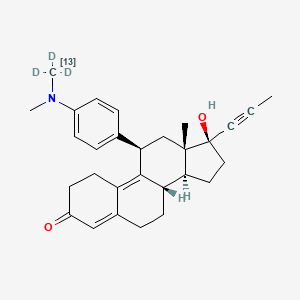
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
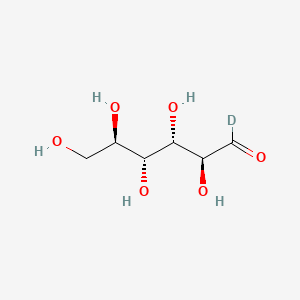
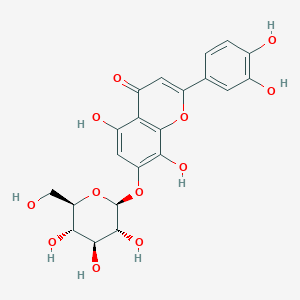
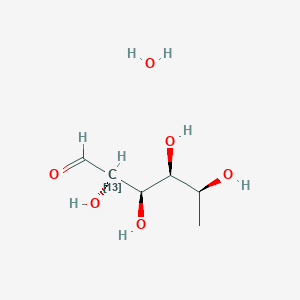
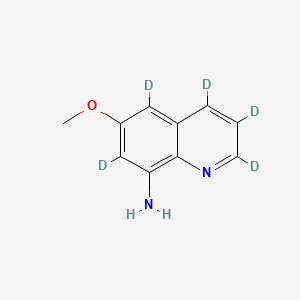
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
